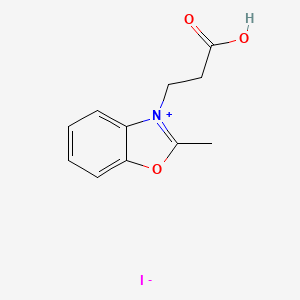![molecular formula C7H14ClGeNO3 B14264253 1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane CAS No. 135825-74-0](/img/structure/B14264253.png)
1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[333]undecane is a unique compound characterized by its bicyclic structure, which includes a germanium atom
Preparation Methods
The synthesis of 1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane typically involves the reaction of a suitable precursor with chloromethylating agents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality and purity of the compound.
Chemical Reactions Analysis
1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its chemical properties and reactivity.
Addition Reactions: The bicyclic structure can participate in addition reactions, particularly with electrophiles and nucleophiles.
Common reagents used in these reactions include halogenating agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor or a component in drug delivery systems.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including materials science and catalysis.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane involves its interaction with molecular targets through its reactive chloromethyl group and bicyclic structure. These interactions can lead to the formation of covalent bonds with target molecules, influencing their function and activity. The pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane can be compared with other similar compounds, such as:
1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound contains a silicon atom instead of germanium and has similar reactivity and applications.
1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane: This compound contains a tin atom and exhibits different chemical properties due to the presence of tin.
The uniqueness of this compound lies in its germanium atom, which imparts distinct chemical properties and reactivity compared to its silicon and tin analogs.
Properties
CAS No. |
135825-74-0 |
|---|---|
Molecular Formula |
C7H14ClGeNO3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
1-(chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C7H14ClGeNO3/c8-7-9-11-4-1-10(2-5-12-9)3-6-13-9/h1-7H2 |
InChI Key |
ZKSOVQMDDJZUCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Ge]2(OCCN1CCO2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid](/img/structure/B14264170.png)
![2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole](/img/structure/B14264176.png)
![2-Propenamide, 2-[(phenylthio)methyl]-](/img/structure/B14264180.png)
![4-[2-(5-Chloro-2-hydroxyphenyl)hydrazinylidene]-3,5-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14264186.png)
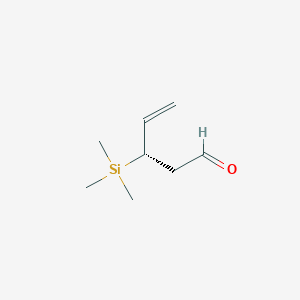
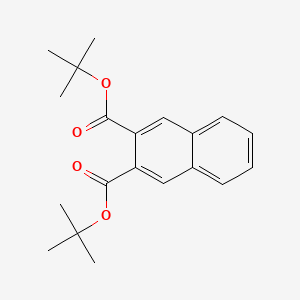
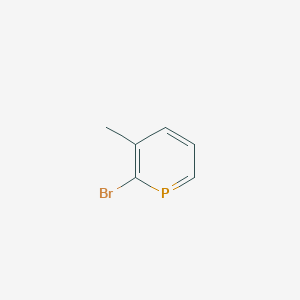
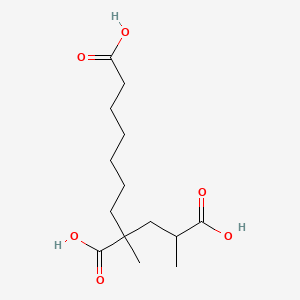
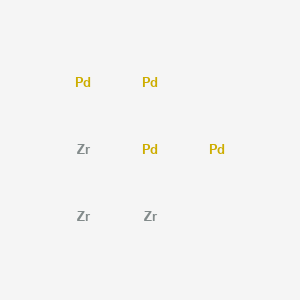

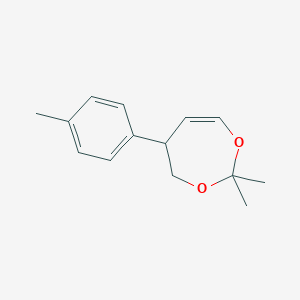
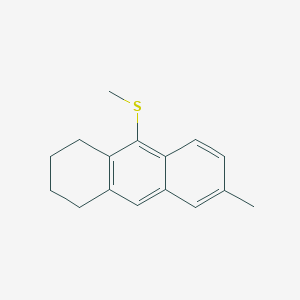
![2-(2-Ethoxy-2-oxoethyl)-1-methyl-2H-pyrrolo[1,2-a]pyrazin-5-ium bromide](/img/structure/B14264237.png)
